Product packaging for Dermaseptin PD-3-7(Cat. No.:)

Dermaseptin PD-3-7

Cat. No.: B1577043
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin PD-3-7 (aDrs) is an orphan peptide isolated from frog skin that exhibits unique, pH-dependent self-assembly properties, making it a valuable tool for studying amyloid formation and non-lytic cytotoxic mechanisms . Unlike many cationic antimicrobial peptides in its family, this compound contains three aspartic acid residues, resulting in a negative net charge at neutral pH . Its most distinctive characteristic is a reversible propensity to form amyloid-like fibrils at low pH, which disassemble cooperatively as the pH rises above 5. This transition is driven by intermolecular electrostatic repulsion upon the deprotonation of carboxyl groups . Within the narrow pH transition interval (pH 5–6.5), the peptide forms metastable, amorphous granular aggregates (10–500 nm in size) that are capable of mediating a strong cytotoxic effect. This activity does not involve cell membrane lysis or interference with the cellular redox status, but rather proceeds via an as-yet-unidentified mechanism, presenting a fascinating area for further investigation . Researchers can utilize this peptide to explore fundamental processes of peptide self-assembly, the pathobiology of amyloid diseases, and novel pathways of cell death. The product is supplied as a lyophilized powder with a documented purity of >95%. It is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

bioactivity

Antibacterial

sequence

LLGDLLGQTSKLVNDLTDTVGSIV

Origin of Product

United States

Discovery, Isolation, and Molecular Characterization

Primary Sequence Determination and Confirmation:A description of the methods used to determine the sequence is generic without the actual sequence data to report.

Data Tables: An interactive data table detailing the primary sequence and its physicochemical properties cannot be generated.

Distinction from Cationic Dermaseptins: Anionic Nature and Net Charge at Physiological pH:A definitive calculation of the net charge at a physiological pH of 7.4 requires the exact amino acid composition, which is unknown.

Therefore, this article on “Dermaseptin PD-3-7” cannot be generated in accordance with the strict and detailed requirements of the prompt. To provide a thorough and accurate article, the primary sequence of the compound is an essential prerequisite. Information on related dermaseptins from the same species is available but would fall outside the explicit scope of the requested topic.

Conformational Dynamics and Self Assembly Mechanisms

Inherent Propensity for Extended Conformation in Aqueous Environments

In aqueous solutions, Dermaseptin (B158304) PD-3-7 demonstrates a natural inclination to adopt an extended conformation. researchgate.netnih.gov This contrasts with many other dermaseptins which typically fold into an α-helical structure, particularly in the presence of membranes. nih.govsemanticscholar.org While computational projections suggest a potential for an amphipathic α-helix, experimental evidence indicates that detergents or zwitterionic vesicles only induce a low degree of helical folding in PD-3-7. nih.gov This inherent tendency for an extended structure is a crucial prerequisite for its subsequent self-assembly into larger, ordered aggregates. researchgate.netuclan.ac.uk

pH-Dependent Conformational Transitions and Morphological Changes

The conformational state and morphology of Dermaseptin PD-3-7 aggregates are intricately linked to the pH of its environment. This peptide undergoes reversible, pH-controlled self-assembly and disassembly, transitioning between distinct aggregated forms. researchgate.netnih.gov

Amyloid-like β-Sheet Aggregate Formation at Acidic pH

At a low pH, this compound readily self-assembles into well-ordered amyloid-like fibrils. researchgate.netnih.gov These aggregates are characterized by a high content of β-sheet secondary structure. researchgate.netmdpi.com This process of amyloidogenesis is thought to serve as a potential storage mechanism for the peptide within the host. nih.gov

Formation of Metastable Amorphous Aggregates at Higher pH

As the pH increases, particularly within the transition range of pH 5 to 6.5, the amyloid fibrils undergo a cooperative disassembly. nih.gov This leads to the formation of metastable, "backward" granular or amorphous aggregates, which range in size from 10 to 500 nanometers. researchgate.netnih.gov At neutral pH, these amorphous structures rapidly dissolve into the soluble form of the peptide. nih.gov These metastable amorphous aggregates, released from the amyloid depot by a pH shift, have been observed to mediate a strong cytotoxic effect. researchgate.netnih.govrsc.org

Role of Aspartic Acid Residue Deprotonation in Aggregation Transitions

The transition from amyloid-like fibrils to amorphous aggregates is largely driven by the deprotonation of the three aspartic acid residues within the peptide sequence. researchgate.netnih.gov The pKa of the aspartic acid side chain is approximately 3.9. researchgate.netmdpi.com As the pH rises above this value, the carboxyl groups of the aspartic acid residues lose their protons, becoming negatively charged. This introduction of negative charges leads to electrostatic repulsion between the peptide molecules, disrupting the ordered structure of the amyloid fibrils and promoting the formation of less-ordered, amorphous aggregates. researchgate.netnih.gov

Contribution of C-Terminal Carboxyl Group Deprotonation

In addition to the aspartic acid residues, the deprotonation of the C-terminal carboxyl group also plays a significant role in the disassembly of the amyloid fibrils. researchgate.netnih.gov The increasing negative charge from both the side chains and the C-terminus enhances intermolecular electrostatic repulsion, further contributing to the transition from the fibrillar to the amorphous state as the pH becomes less acidic. nih.gov

Mechanisms of Reversible pH-Controlled Self-Assembly and Disassembly

The self-assembly and disassembly of this compound are governed by a delicate balance of electrostatic interactions, which are directly modulated by the environmental pH.

At low pH (acidic conditions):

The carboxyl groups of the aspartic acid residues and the C-terminus are largely protonated and therefore neutral.

The absence of significant electrostatic repulsion allows for the formation of stable, ordered amyloid-like fibrils rich in β-sheets. researchgate.netnih.gov

As pH increases (approaching and exceeding pKa values):

The carboxyl groups begin to deprotonate, introducing negative charges.

The resulting intermolecular electrostatic repulsion destabilizes the amyloid fibrils, causing them to disassemble. nih.gov

Within a specific pH range (pH 5-6.5), this disassembly leads to the formation of metastable amorphous aggregates. nih.gov

At neutral pH:

Deprotonation is complete, leading to maximum electrostatic repulsion.

This causes the instantaneous dissolution of the aggregates into the soluble, monomeric form of the peptide. nih.gov

This reversible, pH-triggered mechanism allows for a controlled release of potentially bioactive forms of the peptide. nih.gov It has been suggested that the amyloid fibrils may act as a storage depot, releasing cytotoxic amorphous aggregates in response to a localized increase in pH. researchgate.netnih.gov

Interactive Data Table: pH-Dependent Characteristics of this compound

pH RangePredominant State of Carboxyl GroupsPrimary Aggregate MorphologyKey Characteristics
Low pH (< 5) Protonated (Neutral)Amyloid-like β-sheet fibrilsOrdered, stable aggregates. researchgate.netnih.gov
Transition pH (5 - 6.5) Partial DeprotonationMetastable amorphous aggregatesGranular structures (10-500 nm). nih.gov
Neutral pH (> 6.5) Deprotonated (Negative Charge)Soluble, monomeric formDisassembled due to electrostatic repulsion. nih.gov

Influence of Stereochemical Modification on Conformational Propensities

The substitution of an L-amino acid with its D-amino acid counterpart in a peptide sequence can induce significant alterations in its properties, including its interaction with solvents and other molecules. researchgate.net This stereochemical modification, specifically the inversion of the side-chain orientation, can lead to changes in the conformational propensities of the peptide. researchgate.netresearchgate.net In the context of this compound (also referred to as aDrs), a peptide isolated from the skin of the frog Pachymedusa dacnicolor, such modifications have been shown to play a crucial role in its self-assembly and superstructural organization. nih.govmdpi.comuclan.ac.uk

This compound is an anionic peptide that exhibits a natural tendency to adopt an extended conformation in aqueous solutions and to self-assemble into amyloid fibrils in a pH-dependent manner. nih.govmdpi.comresearchgate.netnih.gov This process is reversible; at a pH above 5, the amyloid fibrils disassemble. nih.gov The peptide contains three aspartic acid residues, and the deprotonation of these and the C-terminal carboxyl groups at higher pH leads to intermolecular electrostatic repulsion, causing the fibrils to break apart. researchgate.netnih.gov

Effects of [d-Leu2] Diastereomer on pH-Triggered Amyloid Formation

The introduction of a d-leucine (B559557) at the second position of this compound, creating the diastereomer [d-Leu2]-aDrs, has a profound impact on the pH-triggered morphological changes associated with amyloid formation. researchgate.netnih.govmdpi.com While the kinetic and thermodynamic parameters of the initial aggregation are not significantly affected by this stereochemical change, the subsequent disassembly process is markedly altered. researchgate.netnih.gov

At low pH, both this compound and its [d-Leu2] diastereomer form amyloid-like β-sheet aggregates. nih.govmdpi.com However, as the pH increases, the disassembly kinetics of the [d-Leu2]-aDrs fibrils are significantly different from the native peptide. nih.govresearchgate.net This stereochemical modification influences the pH-triggered morphological changes, leading to a fundamental shift in the superstructural organization of the resulting aggregates. nih.govmdpi.com This suggests that the chirality of the second residue plays a critical role in controlling the pH-dependent amyloid formation and dissolution. uclan.ac.uk

Within the transition pH range of 5 to 6.5, this compound fibrils disassemble and form metastable amorphous, granular aggregates. researchgate.netnih.gov In contrast, the [d-Leu2]-aDrs diastereomer exhibits altered disassembly kinetics, indicating that the stereochemistry at this specific position directly influences the stability and morphological fate of the amyloid structures in response to environmental pH changes. nih.govresearchgate.net

FeatureThis compound (aDrs)[d-Leu2]-aDrs
Aggregation at low pH Forms amyloid-like β-sheet aggregates. nih.govmdpi.comForms amyloid-like β-sheet aggregates. nih.govmdpi.com
Disassembly at pH > 5 Rapid and cooperative disassembly. nih.govnih.govMarkedly altered disassembly kinetics. nih.govresearchgate.net
Aggregates at pH 5-6.5 Metastable amorphous, granular aggregates (10-500 nm). researchgate.netnih.govFibrils coexist with amorphous aggregates for a longer duration. researchgate.net

Molecular Mechanisms of Biological Activity

Proposed Role of Amyloid Formation as a Peptide Storage Facility

A key feature of Dermaseptin (B158304) PD-3-7 is its ability to self-assemble into amyloid-like fibrils in a reversible, pH-controlled manner. researchgate.netnih.gov At a low pH, the peptide exists as organized β-sheet aggregates characteristic of amyloid structures. mdpi.com It has been proposed that this amyloid formation serves as a storage mechanism for the peptide. researchgate.netmdpi.com This is analogous to the depository function suggested for the amyloidogenesis of pituitary peptide hormones. researchgate.netmdpi.com This storage facility would allow for the controlled release of the peptide's active form when triggered by specific environmental cues. researchgate.netmdpi.com

Release of Cytotoxic Agents Triggered by pH Shift

The transition from an inactive, stored form to a biologically active state is dictated by changes in pH. researchgate.netmdpi.com As the pH increases to above 5, the amyloid fibrils disassemble in a cooperative fashion. nih.gov This disassembly is thought to be driven by the deprotonation of the three aspartic acid residues and the C-terminal carboxyl groups within the peptide sequence. researchgate.netmdpi.comnih.gov The resulting increase in negative charges leads to intermolecular electrostatic repulsion, causing the breakdown of the amyloid structure. nih.gov Within the transitional pH range of 5 to 6.5, this process leads to the formation of metastable, amorphous aggregates. researchgate.netnih.gov It is these amorphous aggregates, rapidly released from the amyloid depot by a pH shift, that are responsible for the cytotoxic effects. researchgate.netmdpi.comnih.gov

Cytotoxic Effects Mediated by Metastable Amorphous Aggregates

The cytotoxic activity of Dermaseptin PD-3-7 is directly linked to the formation of these pH-induced metastable amorphous aggregates. researchgate.netnih.gov Soluble forms of the peptide have not demonstrated any significant antibacterial or cytotoxic activity. nih.govresearchgate.net

Damage Induction in Spodoptera frugiperda Insect Cells

Research has shown that the amorphous aggregates of this compound are capable of inducing damage to the cells of the insect Spodoptera frugiperda, commonly known as the fall armyworm. researchgate.netmdpi.comuclan.ac.uk This insect is a significant agricultural pest, causing extensive damage to various crops. frontiersin.org The cytotoxic effect on these insect cells highlights a potential application for this compound in pest control.

Lack of Activity Against Bacterial Strains (Escherichia coli, Bacillus subtilis)

Interestingly, despite its cytotoxic effects on insect cells, this compound has shown no activity against the bacterial strains Escherichia coli (a Gram-negative bacterium) and Bacillus subtilis (a Gram-positive bacterium). researchgate.netmdpi.comuclan.ac.uk This specificity suggests a mechanism of action that is distinct from typical broad-spectrum antimicrobial peptides, which often target bacterial cell membranes. researchgate.netmdpi.com

Unidentified Cellular and Molecular Mechanisms of Cytotoxicity

The precise cellular and molecular pathways through which the amorphous aggregates of this compound exert their cytotoxic effects remain largely unidentified. researchgate.netmdpi.comnih.gov However, some aspects of its mechanism have been clarified.

Absence of Lysis or Interference with Cellular Redox Status

Studies have indicated that the cytotoxic activity of this compound does not involve cell lysis, a common mechanism for many antimicrobial peptides that disrupt cell membranes. researchgate.netnih.gov Furthermore, there is no evidence to suggest that it interferes with the cellular redox status. researchgate.netnih.gov This rules out oxidative stress as a primary mode of action. The exact intracellular targets and the cascade of events leading to cell death are still subjects of ongoing research.

Comparative Analysis with Membrane-Lytic Mechanisms of Cationic Dermaseptins (e.g., Carpet, Toroidal Pore, Barrel-Stave Models)

The biological activity of most antimicrobial peptides (AMPs), particularly the well-studied cationic dermaseptins, is primarily attributed to their ability to disrupt the integrity of microbial cell membranes. bohrium.comucl.ac.uk This disruption is generally understood through several established models: the barrel-stave, toroidal pore, and carpet models. bachem.commdpi.comfrontiersin.org These models are predicated on the initial electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane. bohrium.comfarmaciajournal.com

In contrast, this compound, an anionic peptide with a net negative charge at neutral pH, exhibits a mechanism that diverges significantly from these classical membrane-lytic models. researchgate.netnih.gov While it can be theoretically folded into an amphipathic α-helix, experimental evidence shows that this conformation is not readily induced, and the soluble form of the peptide demonstrates no significant antibacterial activity. researchgate.netnih.gov

The primary mechanism of this compound is linked to its unique, pH-dependent self-assembly into amyloid aggregates. researchgate.netmdpi.com At a low pH, it forms amyloid-like fibrils characterized by a β-sheet structure. researchgate.netmdpi.com As the pH rises above 5, these fibrils undergo a cooperative disassembly process, resulting in the formation of metastable, amorphous aggregates. nih.gov It is these amorphous aggregates that are responsible for a potent cytotoxic effect, which notably does not appear to involve cell lysis or disruption of the cellular redox status. researchgate.netnih.gov The precise mechanism of this cytotoxicity remains to be fully elucidated. researchgate.netnih.gov

This pH-triggered aggregation and subsequent non-lytic cytotoxicity mark a fundamental difference from the direct membrane permeabilization strategies of cationic dermaseptins.

ModelDescriptionRelevance to Cationic DermaseptinsRelevance to this compound
Barrel-Stave Model Peptides insert into the membrane and aggregate to form a barrel-like pore, with the hydrophobic regions facing the lipids and the hydrophilic regions lining the channel. bachem.commdpi.comA proposed mechanism for some cationic AMPs, leading to the formation of stable transmembrane pores. bachem.comfarmaciajournal.comNot applicable. This compound does not appear to form lytic pores. researchgate.netmdpi.com
Toroidal Pore Model Peptides induce the lipid monolayer to bend continuously through the pore, creating a channel lined by both the peptides and the lipid head groups. mdpi.comfarmaciajournal.comnih.govA common mechanism for many cationic AMPs, resulting in transient or stable pores and membrane disruption. mdpi.comnih.govNot applicable. Its activity is linked to non-lytic cytotoxicity from amorphous aggregates. researchgate.netnih.gov
Carpet Model Peptides accumulate on the membrane surface, forming a "carpet". At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to micellization and membrane destruction. bachem.comfrontiersin.orgnih.govA mechanism employed by several cationic AMPs, especially at high concentrations, causing non-specific membrane damage. frontiersin.orgnih.govNot applicable. The cytotoxic effect of this compound is not associated with membrane lysis. researchgate.netnih.gov
pH-Dependent Amyloid Aggregation The peptide self-assembles into amyloid fibrils at low pH, which then transform into cytotoxic amorphous aggregates as the pH increases. researchgate.netnih.govmdpi.comNot a recognized mechanism for typical cationic dermaseptins.The primary described mechanism of action for this compound. researchgate.netmdpi.com

Potential Role in Host Innate Immune System as an Anionic Antimicrobial Peptide

The unusual properties of this compound suggest a specialized role within the innate immune system of its source, the frog Pachymedusa dacnicolor. mdpi.comuclan.ac.uk Rather than acting as a direct, broad-spectrum antimicrobial agent like its cationic counterparts, its pH-dependent activity points towards a more regulated and targeted defense mechanism.

A prominent hypothesis is that the amyloid fibrils of this compound serve as an inert storage depot for the peptide within the host's skin secretions. researchgate.netmdpi.comuclan.ac.uk This storage mechanism would be analogous to the amyloidogenesis observed for some pituitary peptide hormones. mdpi.com An environmental trigger, such as a change in local pH resulting from injury or infection, could then rapidly induce the disassembly of these fibrils into the cytotoxic amorphous aggregates. researchgate.netmdpi.com This would allow for the swift release of a potent defensive molecule precisely when and where it is needed, contributing to the frog's natural defense strategy. mdpi.com

Furthermore, research has suggested that epimers of this compound, which differ in the stereochemistry of a single amino acid, may also function as anionic AMPs or defense molecules within the innate immune system of P. dacnicolor. mdpi.comuclan.ac.uk This potential for stereochemical variation adds another layer of complexity and specificity to the peptide's role in host defense. While this compound itself has not shown broad antibacterial activity, its cytotoxic effects against certain eukaryotic cells, such as those of the insect Spodoptera frugiperda, indicate a targeted role that is still being explored. researchgate.netmdpi.comuclan.ac.uk The skin of amphibians is a crucial component of their immune defense, producing a wide array of peptides to protect against pathogens. dermnetnz.orgimrpress.com

FeatureImplication for Innate Immunity
Anionic Nature The negative charge prevents non-specific binding to the host's own cells, which also carry a net negative charge, potentially reducing self-toxicity.
pH-Dependent Activity Allows for a regulated activation mechanism, where the peptide is only deployed under specific physiological conditions, such as inflammation or wounding which can alter local pH. researchgate.netmdpi.com
Amyloid Fibril Formation Suggests a novel mechanism for the safe storage of a potent cytotoxic agent, preventing off-target effects until it is required. researchgate.netmdpi.comuclan.ac.uk
Cytotoxicity of Amorphous Aggregates Provides a rapid-release defense molecule capable of exerting a strong cytotoxic effect against specific targets. researchgate.netnih.gov
Potential for Epimers Indicates a sophisticated system of molecular diversification to potentially target a wider range of pathogens or to perform different functions within the immune response. mdpi.comuclan.ac.uk

Structure Activity Relationship Studies and Analog Design

Elucidating the Role of Specific Amino Acid Residues in pH Sensitivity

The functional behavior of Dermaseptin (B158304) PD-3-7 is intrinsically linked to ambient pH, a characteristic governed by its specific amino acid composition. researchgate.net Unlike the majority of cationic dermaseptins, PD-3-7 possesses three aspartic acid residues, which, along with the C-terminal carboxyl group, impart a net negative charge at neutral pH. nih.gov This anionic nature is central to its pH-sensitive conformational changes and subsequent biological activity.

Research has demonstrated that Dermaseptin PD-3-7 undergoes a reversible, pH-controlled self-assembly into amyloid-like fibrils. nih.gov At a low pH, the peptide adopts an extended conformation and aggregates into these fibrillar structures. researchgate.net This state is believed to function as an inactive reservoir or storage form of the peptide. researchgate.net

The key event in its activation is an increase in pH. As the pH rises above 5, the side chain carboxyl groups of the aspartic acid residues (with a pKa of approximately 3.9) and the C-terminal carboxyl group become deprotonated. researchgate.netmdpi.com This introduction of negative charges leads to intermolecular electrostatic repulsion, causing the cooperative disassembly of the amyloid fibrils. nih.gov

Intriguingly, this disassembly does not immediately result in a soluble, monomeric peptide. Instead, within a transitional pH range of 5 to 6.5, the peptide forms metastable, amorphous aggregates that are between 10 and 500 nm in size. nih.gov It is these amorphous aggregates, released from the amyloid depot by the pH shift, that exhibit potent cytotoxic effects. nih.govresearchgate.net Studies have shown these aggregates can induce damage to insect cells, such as those of Spodoptera frugiperda, through a mechanism that does not appear to involve cell lysis or disruption of the cellular redox status. nih.govresearchgate.net However, no significant activity was observed against bacteria like E. coli and Bacillus subtilis. mdpi.com This pH-mediated transition from an inert amyloid fibril to a cytotoxic amorphous aggregate highlights the critical role of the aspartic acid residues in sensing environmental pH and triggering the peptide's defensive function. researchgate.net

Investigating the Impact of Stereoisomeric Changes on Activity Profiles

Based on the available scientific literature, no studies have been published that specifically investigate the impact of stereoisomeric changes (e.g., the substitution of L-amino acids with their D-isomers) on the activity profiles of this compound. Research in this specific area for this particular peptide is not documented in the reviewed sources.

Design and Synthesis of Peptide Analogues for Mechanistic Probing

The design and synthesis of peptide analogues are common strategies to probe the mechanisms of action of antimicrobial peptides. However, for this compound, there is no available research detailing the synthesis of specific analogues to probe its mechanistic functions. While studies on analogues of other dermaseptins, such as Dermaseptin S4 and PS3, have been conducted to enhance antimicrobial activity or investigate structure-function relationships, similar work specifically targeting this compound has not been reported in the reviewed literature. nih.govmdpi.com

Research Methodologies and Analytical Approaches

Spectroscopic Characterization Techniques (e.g., Circular Dichroism for Conformational Analysis)

Circular Dichroism (CD) spectroscopy is a important tool for investigating the secondary structure of peptides like Dermaseptin (B158304) PD-3-7. peerj.com Studies have shown that in an aqueous solution, Dermaseptin PD-3-7 has a strong tendency to adopt an extended conformation. researchgate.netnih.gov This is in contrast to many other dermaseptins that typically form α-helical structures, which is a key feature for their antimicrobial activity. nih.govnih.gov

The conformational state of this compound is highly sensitive to the surrounding environment. For instance, the presence of zwitterionic vesicles or detergents only induces a low level of folding into the predicted amphipathic α-helix. researchgate.netnih.gov This limited helical content is a contributing factor to its lack of significant antibacterial activity in its soluble form. nih.gov The pH of the solution also plays a critical role in the peptide's conformation. At a low pH, this compound exists as β-sheet aggregates resembling amyloid structures. researchgate.netmdpi.com As the pH increases, these structures undergo morphological changes. researchgate.net

EnvironmentDominant Secondary StructureReference
Aqueous Solution (Neutral pH)Extended Conformation researchgate.netnih.gov
Zwitterionic Vesicles/DetergentsLow Helical Content researchgate.netnih.gov
Low pHβ-sheet Aggregates researchgate.netmdpi.com

Electron Microscopy and Atomic Force Microscopy for Aggregate Visualization

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) have been instrumental in visualizing the supramolecular structures formed by this compound. nih.gov These techniques have provided direct evidence of the peptide's ability to self-assemble into distinct aggregates depending on the pH.

At a low pH, TEM and AFM have revealed the formation of amyloid-like fibrils. researchgate.netnih.gov These fibrils are ordered, elongated structures characteristic of amyloidogenic peptides. However, as the pH is raised to a range of 5.0 to 6.5, a transition occurs. The fibrils disassemble and form "backward" granular aggregates that are 10–500 nm in size. nih.gov At neutral pH, these aggregates instantaneously dissolve into a soluble form. nih.gov This reversible, pH-controlled aggregation is a key feature of this compound. researchgate.netnih.gov

AFM has also been used to study the morphological changes on the surface of cells treated with dermaseptin derivatives, revealing significant alterations and increased roughness, which provides insights into the peptide's disruptive effects. nih.gov

Biophysical Techniques for Studying Self-Assembly and Aggregation Kinetics

A variety of biophysical techniques are employed to study the self-assembly and aggregation kinetics of this compound. The process of fibril formation and disassembly is monitored using methods that can track changes in peptide aggregation over time.

The pH-dependent self-assembly into amyloid fibrils is a reversible process. nih.gov Above pH 5, the amyloid fibrils start to disassemble in a cooperative manner. This disassembly is likely driven by the deprotonation of the side chains of the aspartic acid residues and the terminal carboxyl groups, leading to intermolecular electrostatic repulsion. nih.gov At neutral pH, this process is immediate, resulting in the soluble form of the peptide. nih.gov Within the transitional pH range of 5.0-6.5, metastable amorphous aggregates are formed. nih.gov Techniques that monitor light scattering can be used to follow the kinetics of this aggregation and disaggregation. nih.gov

Cell Culture Models for In Vitro Eukaryotic Cell Response Assessment

To understand the biological activity of this compound, particularly its cytotoxic effects, researchers utilize in vitro cell culture models. While the soluble form of this compound shows no significant antibacterial or cytotoxic activity, the metastable amorphous aggregates formed at intermediate pH levels exhibit strong cytotoxicity. nih.gov

Studies have used cell lines such as those from the insect Spodoptera frugiperda to assess this cytotoxic effect. researchgate.netuclan.ac.uk Interestingly, the mechanism of this cytotoxicity does not appear to involve cell lysis or interference with the cellular redox status. nih.gov This suggests a unique, yet-to-be-identified mechanism of action. nih.gov The peptide has also been tested against human Caco-2 cells, where no cytotoxic effects were observed at high concentrations. researchgate.net This highlights the specificity of the cytotoxic activity of the aggregates.

Cell LineObserved Effect of AggregatesReference
Spodoptera frugiperdaStrong cytotoxic damage researchgate.netuclan.ac.uk
Human Caco-2 cellsNo cytotoxic effects researchgate.net

Molecular Dynamics Simulations for Conformational Prediction

Molecular dynamics (MD) simulations offer a computational approach to predict and understand the conformational dynamics of peptides like this compound at an atomic level. nih.gov These simulations can provide insights into the peptide's folding pathways, stability of different conformations, and interactions with other molecules or surfaces.

For this compound, MD simulations can help to elucidate the underlying mechanism of its pH-triggered morphological changes. researchgate.net By simulating the peptide at different protonation states corresponding to varying pH levels, researchers can observe the conformational transitions from an extended structure to β-sheet aggregates. Furthermore, simulations have been used to investigate the influence of stereochemical modifications, such as the inversion of a single amino acid residue, on the self-assembly process. researchgate.net For example, studies on a diastereomer of this compound, [D-Leu2], revealed a significant influence on the pH-triggered morphological changes involved in amyloid formation, indicating that the chirality of residues plays a crucial role in the superstructural organization. researchgate.netresearchgate.net

Future Research Directions and Applications in Basic Science

Elucidation of the Unidentified Cytotoxic Mechanism

A significant area for future research is the precise elucidation of the cytotoxic mechanism of Dermaseptin (B158304) PD-3-7. Current studies have established that the soluble form of the peptide exhibits no significant antibacterial or cytotoxic activity. nih.gov Cytotoxicity is mediated by metastable amorphous aggregates, ranging from 10 to 500 nm in size, which form from the disassembly of amyloid-like fibrils as the pH increases from acidic to the 5.0-6.5 range. nih.govnih.gov This cytotoxic activity has been observed against insect cells (Spodoptera frugiperda) but not against E. coli and Bacillus subtilis. mdpi.comresearchgate.net

Crucially, the mechanism of cell damage is known to be non-lytic and does not involve interference with the cellular redox status. nih.govnih.gov This distinguishes it from many other antimicrobial peptides that function by disrupting cell membranes. Future investigations should focus on identifying the specific cellular targets and pathways affected by these amorphous aggregates. Research could explore potential interactions with intracellular components, disruption of cellular processes, or induction of a non-classical cell death pathway. The transient nature of these cytotoxic aggregates presents a challenge but also a key area of study to understand this unique mode of action. nih.gov

Comprehensive Investigation of Stereoisomeric Forms and Their Biological Significance

The discovery that Dermaseptin PD-3-7 can be enzymatically converted to its diastereomer, [d-Leu2]-aDrs, by an l/d-isomerase highlights the potential biological importance of stereochemistry in its function. nih.gov Studies have shown that this single stereochemical modification at the second residue strongly influences the pH-triggered morphological changes and the superstructural organization of the resulting amyloid fibrils. mdpi.comnih.gov While the kinetic and thermodynamic parameters of aggregation are not significantly affected, the predominant morphology of the fibrils is controlled by the stereochemistry of this single amino acid. nih.gov

It has been proposed that the presence of such epimers may play a role in the innate immune system of P. dacnicolor, potentially acting as a switch to control amyloid formation. uclan.ac.uk However, the biological activities of the [d-Leu2] isomer have not yet been fully determined. uclan.ac.uk Future research should undertake a comprehensive investigation into various stereoisomeric forms of this compound. This would involve synthesizing different diastereomers and systematically evaluating their aggregation properties, cytotoxicity, and interaction with biological membranes. Such studies could reveal how stereochemistry fine-tunes the peptide's function and could be a natural strategy to enhance the efficacy of the amphibian's chemical defense. mdpi.com

Exploration of Amyloidogenesis in Amphibian Defense Strategies

The formation of amyloid fibrils is often associated with disease in humans, but there is growing evidence for the existence of "functional amyloids" that serve physiological roles. nih.govbiorxiv.orgresearchgate.net this compound is a prime example of a functional amyloid in an amphibian's innate defense system. nih.govresearchgate.net It is suggested that the amyloid fibrils act as a storage depot for the peptide. mdpi.comresearchgate.net This allows for the safe storage of a potent cytotoxic agent, which can be rapidly released in the form of amorphous aggregates upon a specific trigger, such as a change in local pH. mdpi.comnih.govresearchgate.net

Future research should delve deeper into the role of this amyloid-based defense strategy. This could involve studying the localization and stability of these amyloid depots in the frog's skin. Investigating the precise physiological conditions that trigger the pH shift and subsequent release of the cytotoxic aggregates would provide a more complete picture of this defense mechanism. Furthermore, exploring the prevalence of similar amyloid-based defense systems in other amphibian species could reveal a more widespread and sophisticated use of functional amyloidogenesis in nature than is currently understood. biorxiv.org

Potential as a Research Tool for Studying pH-Responsive Peptide Assemblies

The reversible, pH-controlled self-assembly of this compound into amyloid fibrils makes it an excellent model system for studying the fundamental principles of pH-responsive peptide assemblies. nih.govnih.gov The peptide's transition from an extended conformation in aqueous solution to β-sheet rich amyloid fibrils at low pH, and its subsequent disassembly into amorphous aggregates and finally a soluble form at neutral pH, is a well-defined process. nih.govnih.gov This process is driven by the deprotonation of its three aspartic acid residues and the C-terminal carboxyl group, which leads to intermolecular electrostatic repulsion and disassembly of the fibrils. nih.gov

This compound can be utilized as a research tool to investigate the forces driving peptide self-assembly, the kinetics of fibril formation and dissociation, and the structural transitions involved. researchgate.netingentaconnect.com Its sensitivity to pH in a physiologically relevant range allows for controlled experiments to study how environmental cues can modulate peptide aggregation and function. researchgate.netnih.gov By studying its interaction with model lipid membranes under varying pH conditions, researchers can gain insights into how pH-responsive peptides target and interact with cellular surfaces. researchgate.netingentaconnect.com

Development of Peptido-mimetics for Investigating Fundamental Biological Processes

While research has focused on creating peptidomimetics of cationic dermaseptins to enhance their antimicrobial properties, the unique characteristics of the anionic this compound offer a novel scaffold for designing research tools. nih.govresearchgate.net Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved stability and bioavailability. upc.edu

Based on the structure-activity relationship of this compound, peptidomimetics could be designed to probe fundamental biological processes. For instance, by modifying the number and position of acidic residues, researchers could create a library of peptides with varying pH sensitivities. These peptidomimetics could be used to study pH-dependent protein-protein interactions or to develop sensors for detecting pH changes in specific cellular compartments. Furthermore, given its amyloidogenic nature, peptidomimetics of this compound could be developed as inhibitors or modulators of amyloid aggregation, providing tools to study the mechanisms of amyloid-related diseases. rsc.orgnih.govrsc.org The design of such molecules, inspired by the self-assembling and pH-responsive properties of this compound, holds significant potential for creating novel probes for basic biological research. mdpi.commonash.edursc.org

Q & A

Q. How does pH influence the conformational dynamics and antimicrobial activity of dermaseptin PD-3-7?

this compound undergoes pH-dependent structural transitions: at low pH (≤3.9), it forms amyloid-like β-sheet aggregates, while at higher pH, it adopts metastable amorphous aggregates. These changes are mediated by the deprotonation of aspartic acid residues and C-terminal carboxyl groups. Methodologically, circular dichroism (CD) spectroscopy can track α-helix-to-β-sheet transitions, while calcein release assays quantify membrane disruption efficacy in target cells (e.g., Spodoptera frugiperda). Low-pH amyloidogenesis may serve as a peptide storage mechanism, with activity triggered by pH shifts in vivo .

Q. What experimental approaches are recommended to study this compound's selective cytotoxicity?

To assess its selective activity against insect cells (e.g., Spodoptera frugiperda) versus bacterial models (e.g., E. coli), researchers should:

  • Compare membrane lipid compositions (e.g., phosphatidylglycerol content) via lipidomic profiling.
  • Use fluorescence microscopy with membrane-impermeable dyes (e.g., propidium iodide) to evaluate pore formation.
  • Conduct cytotoxicity assays (e.g., MTT) across pH gradients to correlate structural states with activity .

Q. How can researchers design a robust study to investigate this compound's antimicrobial mechanisms?

  • Hypothesis-driven framework : Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure questions.
  • Controls : Include pH buffers, protease inhibitors, and negative controls (e.g., scrambled peptides).
  • Reproducibility : Document peptide synthesis protocols (e.g., solid-phase), purification methods (HPLC), and ethical approvals for biological samples .

Advanced Research Questions

Q. What molecular mechanisms explain the lack of activity of this compound against Gram-positive and Gram-negative bacteria despite its insect cell toxicity?

Proposed mechanisms include:

  • Bacterial membrane rigidity due to lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive), which resist amorphous aggregate penetration.
  • Insect cell membrane susceptibility to amorphous aggregate-induced lipid bilayer destabilization. Methodology :
  • Use bacterial mutants with altered membrane charge or lipid composition.
  • Apply surface plasmon resonance (SPR) to measure peptide-membrane binding affinities .

Q. How can structural modifications enhance this compound's therapeutic potential?

  • Rational design : Replace aspartic acid residues with pH-stable analogs to maintain amorphous aggregates at physiological pH.
  • SAR studies : Synthesize truncated analogs to identify minimal active motifs.
  • In silico tools : Molecular dynamics simulations (e.g., GROMACS) to predict aggregation behavior and membrane interactions. Validate with in vitro cytotoxicity and hemolysis assays .

Q. What methodologies are suitable for evaluating this compound's antiviral activity against enveloped viruses?

  • In silico docking : Use AutoDock Vina to predict binding affinity with viral envelope proteins (e.g., SARS-CoV-2 spike protein).
  • In vitro assays : Pre-incubate virus particles (e.g., Dengue virus) with PD-3-7 and measure infectivity via plaque reduction neutralization tests (PRNT).
  • Live-cell imaging : Track viral entry inhibition in real-time using fluorescently labeled virions .

Q. How does amyloidogenesis of this compound contribute to its biological role in host defense?

  • Hypothesis : Amyloid fibrils act as a reservoir, releasing cytotoxic aggregates upon pH elevation (e.g., during pathogen invasion).
  • Validation :
  • Monitor fibril disassembly kinetics using thioflavin T fluorescence under varying pH.
  • Correlate in vivo pH fluctuations (e.g., amphibian skin secretions) with amyloid dissolution and activity via MALDI-TOF mass spectrometry .

Q. How can conflicting data on this compound's activity be reconciled in heterogeneous experimental systems?

  • Controlled variables : Standardize pH buffers, ionic strength, and cell culture conditions.
  • Cross-model comparisons : Test identical peptide batches on insect, bacterial, and mammalian cells in parallel.
  • Data normalization : Express activity as a function of membrane lipid composition (e.g., % phosphatidylglycerol) rather than absolute MIC values .

Methodological Best Practices

  • Structural Analysis : CD spectroscopy for secondary structure; transmission electron microscopy (TEM) for amyloid morphology.
  • Activity Assays : Calcein release for membrane lysis; flow cytometry for cell viability.
  • Computational Tools : Molecular docking (e.g., AutoDock), MD simulations (e.g., GROMACS), and phylogenetic analysis for evolutionary insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.